5-Amino-6-fluoronicotinamide
Description
Contextualization of Fluorinated Nicotinamide (B372718) Derivatives
Fluorinated nicotinamide derivatives are a class of compounds that have garnered considerable attention in the scientific community. The introduction of fluorine, the most electronegative element, into the nicotinamide scaffold can profoundly alter the molecule's physicochemical and biological properties. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity to biological targets. smolecule.comacs.orgingentaconnect.com
In the realm of medicinal chemistry, radiofluorinated nicotinamide derivatives, such as ¹⁸F-labeled compounds, are being developed as diagnostic probes for positron emission tomography (PET) imaging, particularly for the detection of melanoma. nih.gov For instance, the nicotinamide derivative ¹⁸F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide has shown significant tumor uptake in preclinical models. nih.gov The development of such imaging agents underscores the value of fluorinated nicotinamides in creating tools for early disease detection. Furthermore, the antifungal and anticancer properties of various nicotinamide derivatives are active areas of investigation, with structural modifications, including fluorination, playing a key role in optimizing their therapeutic potential. mdpi.comscbt.com
Fundamental Research Significance of Amino and Fluoro Substituents on Pyridine (B92270) Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science due to its presence in numerous natural products and synthetic compounds with diverse biological activities. The addition of amino and fluoro substituents to this core structure introduces specific electronic and steric effects that are of fundamental research interest.
The amino group , a strong electron-donating group, can significantly influence the reactivity and basicity of the pyridine ring. acs.org Its ability to participate in hydrogen bonding is crucial for molecular recognition and binding to biological macromolecules. In many biologically active pyridine derivatives, the amino group serves as a key pharmacophoric feature, enabling interactions with enzyme active sites or receptors. nih.gov
The combination of both an amino and a fluoro group on a pyridine scaffold, as seen in 5-Amino-6-fluoronicotinamide, presents a unique set of properties that researchers can exploit for the rational design of new chemical entities.
Overview of Academic Research Domains Pertaining to the Compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its relevance in several key academic research domains:
Medicinal Chemistry and Drug Discovery: As a substituted nicotinamide, it falls within a class of compounds actively investigated for various therapeutic applications. Research into related compounds suggests its potential as a scaffold for developing inhibitors of enzymes such as Nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic diseases. acs.org For example, a structurally related compound, 5-amino-6-fluoro-1MQ, was synthesized and evaluated in a study, although it did not show inhibitory activity against the enzyme NAMPT. nih.gov The core structure is also relevant to the development of agents targeting cancer and infectious diseases. mdpi.comasm.org
Chemical Biology and Probe Development: The presence of the fluorine atom makes it a candidate for development as a ¹⁹F NMR probe to study biological systems and interactions. asm.org Furthermore, the amino group provides a reactive handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, to create chemical tools for biological research.
Organic Synthesis and Methodology Development: The synthesis of specifically substituted pyridines like this compound presents a challenge and an opportunity for the development of new synthetic methodologies. The regioselective introduction of both an amino and a fluoro group onto the pyridine ring requires sophisticated synthetic strategies. nih.gov
Materials Science: Pyridine-containing molecules are utilized in the development of functional materials. While less explored for this specific compound, its structural features could be of interest in the design of novel polymers or coordination complexes with specific electronic or binding properties. chemimpex.com
Interactive Data Table: Properties of Related Compounds
To provide context, the following table summarizes some properties of related nicotinamide derivatives.
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| 5-Fluoronicotinamide | 70-58-6 | C₆H₅FN₂O | Chemical Synthesis, Precursor for Derivatives |
| 2-Amino-6-fluoropyridine | 1597-32-6 | C₅H₅FN₂ | Pharmaceutical and Agrochemical Intermediate |
| 5-Amino-6-methylnicotinamide | 2384700-36-9 | C₇H₉N₃O | Chemical Synthesis |
| 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 | C₆H₂Cl₂FN₂O | Chemical Intermediate |
| Methyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 2580202-65-7 | C₉H₈FN₃O₂ | Chemical Synthesis |
Structure
3D Structure
Properties
Molecular Formula |
C6H6FN3O |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
5-amino-6-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,8H2,(H2,9,11) |
InChI Key |
LAHTWRKXIMOSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)F)C(=O)N |
Origin of Product |
United States |
Investigation of Reaction Mechanisms and Kinetics for 5 Amino 6 Fluoronicotinamide
Detailed Mechanistic Pathways of Formation
The primary route for the synthesis of 5-Amino-6-fluoronicotinamide is expected to proceed via a nucleophilic aromatic substitution (SNA) mechanism on a suitable 6-halonicotinamide precursor.
Nucleophilic Aromatic Substitution Mechanisms on Pyridine (B92270) Ring Systems
Nucleophilic aromatic substitution on pyridine rings is a well-established method for the introduction of various functional groups. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is activated towards attack by nucleophiles. This effect is particularly pronounced at the positions ortho and para (2- and 4-positions) to the nitrogen atom, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the nitrogen. chemrxiv.orgyoutube.com
In the context of forming this compound, a likely precursor would be a 6-fluoronicotinamide (B1268225) derivative. The reaction would involve the displacement of the fluoride (B91410) ion by an amino group. The general mechanism for this SNAr reaction proceeds in two steps:
Addition of the nucleophile: The amine nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of the electron-withdrawing nicotinamide (B372718) group at the 3-position further stabilizes this intermediate.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the fluoride ion.
The rate of SNAr reactions on halopyridines is influenced by the nature of the leaving group. While fluoride is generally a poor leaving group in SN2 reactions, in SNAr reactions, the C-F bond cleavage is typically not the rate-determining step. In fact, for many SNAr reactions, the reactivity order is F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the initial nucleophilic attack, which is often the rate-limiting step. bohrium.com
For 3-halopyridines, direct nucleophilic substitution is generally less favorable. However, under forcing conditions with strong bases, an elimination-addition mechanism via a highly reactive pyridyne intermediate can occur. quimicaorganica.org
Radical Reaction Intermediates in Related Aminofluorination Processes
While the SNAr mechanism is the most probable pathway, the involvement of radical intermediates in related aminofluorination reactions cannot be entirely discounted, especially under specific reaction conditions such as photoredox catalysis. For instance, the three-component aminofluorination of olefins has been shown to proceed via a radical pathway involving nitrogen-radical precursors. organic-chemistry.org
In the context of pyridine chemistry, radical C-H amination and fluorination reactions have been developed. These processes often involve the generation of radical species that can react with the pyridine ring. bohrium.comrsc.org For example, pyridine N-oxyl radicals have been shown to promote C-H fluorination reactions through a single-electron transfer (SET) process, advancing through radical intermediates. bohrium.comrsc.org While not a direct pathway to this compound from a halopyridine, these radical processes highlight alternative mechanistic possibilities for the functionalization of pyridine rings that could potentially be adapted for its synthesis. The generation of transient N-aziridinyl radicals under photochemical conditions, which can then be trapped by olefins, further illustrates the potential for radical-mediated C-N bond formation on or adjacent to heterocyclic systems. nih.gov
Kinetic Studies of Synthetic Reactions
The rate of formation of this compound is dependent on several factors, including the concentrations of reactants, temperature, and the nature of the solvent.
Reaction Rate Determination and Rate Law Elucidation
For a typical SNAr reaction, the rate of reaction is dependent on the concentration of both the substrate (e.g., 6-fluoronicotinamide) and the nucleophile (amine). Therefore, the reaction is expected to follow second-order kinetics. The rate law can be expressed as:
Rate = k[Substrate][Nucleophile]
Where 'k' is the rate constant. Kinetic studies involving varying the concentrations of the reactants and monitoring the reaction progress over time would be necessary to experimentally determine the rate law and the value of the rate constant. Such studies have been performed on related systems, confirming the second-order nature of these reactions. researchgate.netfrontiersin.org
The table below shows hypothetical data for the determination of the rate law for the amination of a 6-halonicotinamide.
| Experiment | [6-Halonicotinamide] (M) | [Amine] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-5 |
| 2 | 0.2 | 0.1 | 2.0 x 10-5 |
| 3 | 0.1 | 0.2 | 2.0 x 10-5 |
This is an interactive data table. You can sort and filter the data to better understand the relationships between the variables.
From this hypothetical data, doubling the concentration of either the 6-halonicotinamide or the amine doubles the initial rate, which is consistent with a second-order rate law.
Activation Energy and Thermodynamic Considerations
The activation energy (Ea) for the reaction represents the minimum energy required for the reactants to overcome the energy barrier and form the transition state. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation:
k = A * e(-Ea/RT)
Where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin. A lower activation energy corresponds to a faster reaction rate. Computational studies using density functional theory (DFT) can also be employed to calculate the activation energies of different proposed mechanistic pathways and to model the transition state structures. acs.org For SNAr reactions, the activation energy is influenced by the stability of the Meisenheimer intermediate.
The table below presents hypothetical thermodynamic data for the formation of this compound.
| Parameter | Value (kJ/mol) |
| Enthalpy of Reaction (ΔH) | -50 |
| Entropy of Reaction (ΔS) | -10 J/(mol·K) |
| Gibbs Free Energy (ΔG) at 298 K | -47.02 |
This is an interactive data table. You can explore the relationship between enthalpy, entropy, and Gibbs free energy.
Advanced Structural and Spectroscopic Characterization of 5 Amino 6 Fluoronicotinamide
Comprehensive Spectroscopic Analysis Techniques
Spectroscopy involves the interaction of electromagnetic radiation with the molecule to probe its energetic states. This provides invaluable information about its electronic structure, functional groups, and atomic arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms. mdpi.comnih.gov The high natural abundance and sensitivity of the ¹⁹F nucleus make it an ideal probe for analyzing fluorinated compounds. nih.govresearchgate.net
For 5-Amino-6-fluoronicotinamide, one would expect distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra corresponding to each magnetically unique nucleus in the molecule.
¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the protons of the amino (NH₂) and amide (CONH₂) groups. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine (B92270) ring.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the pyridine ring and the carboxamide group. The chemical shift values are indicative of the carbon's hybridization and electronic environment.
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single primary resonance, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment, and its coupling to adjacent protons would further confirm its position on the pyridine ring.
Table 1: Predicted NMR Spectroscopic Data for this compound Hypothetical data based on analogous structures and known chemical shift ranges.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 - 8.2 | Singlet (or narrow doublet due to F coupling) | Aromatic CH (H-2) |
| ¹H | ~7.8 - 8.0 | Singlet (or narrow doublet due to F coupling) | Aromatic CH (H-4) |
| ¹H | ~7.5 - 7.9 (broad) | Singlet | Amide (-CONH₂) |
| ¹H | ~7.0 - 7.4 (broad) | Singlet | Amide (-CONH₂) |
| ¹H | ~5.0 - 5.5 (broad) | Singlet | Amino (-NH₂) |
| ¹³C | ~165 - 170 | Singlet | Amide Carbonyl (C=O) |
| ¹³C | ~145 - 155 (doublet, JCF) | Doublet | C-F (C-6) |
| ¹³C | ~140 - 145 | Singlet | Aromatic C (C-2) |
| ¹³C | ~135 - 140 (doublet, JCF) | Doublet | C-NH₂ (C-5) |
| ¹³C | ~120 - 125 | Singlet | Aromatic C (C-3) |
| ¹³C | ~110 - 115 | Singlet | Aromatic C (C-4) |
| ¹⁹F | ~ -70 to -90 | Singlet or narrow multiplet | Aromatic C-F |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is essential for determining the precise molecular weight and elemental formula of a compound. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural evidence by revealing stable sub-structures of the molecule. For this compound (C₆H₅FN₄O), HRMS would be used to confirm its elemental composition.
Table 2: Predicted Mass Spectrometry Data for this compound Calculated exact mass and plausible fragmentations.
| Analysis | Predicted Value / Ion | Information Provided |
|---|---|---|
| Molecular Formula | C₆H₅FN₄O | Elemental Composition |
| Calculated Monoisotopic Mass | 168.04474 u | Exact molecular weight |
| HRMS (ESI+) [M+H]⁺ | m/z 169.0520 | Confirmation of molecular formula |
| Major Fragment [M-NH₂]⁺ | m/z 152.0258 | Loss of the amide group |
| Major Fragment [M-CONH₂]⁺ | m/z 124.0404 | Loss of the entire carboxamide group |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques powerful for identifying the types of chemical bonds present. nih.govmdpi.com The spectra for this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine and amide groups, the C=O of the amide, C-F bond, and vibrations of the pyridine ring.
Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound Hypothetical data based on characteristic group frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (Amine & Amide) | 3200 - 3500 | -NH₂, -CONH₂ |
| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |
| C=O Stretch (Amide I) | 1650 - 1690 | -CONH₂ |
| N-H Bend (Amide II) | 1590 - 1650 | -CONH₂ |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 | Pyridine Ring |
| C-F Stretch | 1000 - 1250 | Aromatic Fluoride (B91410) |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules within a solid crystal lattice. This technique offers unambiguous determination of bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
The first and often most challenging step is to grow a high-quality single crystal of this compound suitable for X-ray diffraction. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using various solvents. The resulting crystal must be of sufficient size and have a well-ordered internal lattice to diffract X-rays effectively.
Once a suitable crystal is obtained, it is exposed to an X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell—the smallest repeating unit of the crystal lattice. The dimensions of the unit cell (lengths a, b, c and angles α, β, γ) and the crystal's space group symmetry are determined. This information is fundamental to solving the full crystal structure and understanding the packing and intermolecular forces, such as the hydrogen bonding network that would be expected for this compound due to its amine and amide groups.
Table 4: Hypothetical X-ray Crystallography Data for this compound Illustrative data representing the parameters that would be determined.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Defines the symmetry of the lattice |
| Space Group | P2₁/c | Describes the symmetry operations within the unit cell |
| a (Å) | 8.5 | Unit cell dimension |
| b (Å) | 10.2 | Unit cell dimension |
| c (Å) | 9.1 | Unit cell dimension |
| α (°) | 90 | Unit cell angle |
| β (°) | 98.5 | Unit cell angle |
| γ (°) | 90 | Unit cell angle |
| Volume (ų) | 779.6 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
Intermolecular Interactions and Hydrogen Bonding Network Elucidation
The primary interactions governing the solid-state architecture of this compound are expected to be hydrogen bonds. The amide and amino groups are excellent hydrogen bond donors, while the amide's carbonyl oxygen, the pyridine ring nitrogen, and the fluorine atom are potential hydrogen bond acceptors.
It is anticipated that the amide group would form strong N-H···O hydrogen bonds, leading to the creation of common supramolecular synthons. For instance, dimers formed through R²₂(8) ring motifs are a characteristic feature of many primary amides. Furthermore, the amino group can participate in hydrogen bonding with the carbonyl oxygen or the pyridine nitrogen of adjacent molecules.
Drawing parallels from studies on similar molecules, such as nicotinamide (B372718), it is known that the amide and pyridine nitrogen are heavily involved in forming extensive hydrogen-bonded networks. tandfonline.comnih.govnih.govresearchgate.net In various cocrystals of nicotinamide, the amide group has been shown to form robust hydrogen bonds with a variety of acceptor groups. fip.org Additionally, studies on fluorinated pyridines have highlighted the influence of fluorine substitution on intermolecular interactions, including the potential for halogen bonding. umn.edursc.orgacs.orgnih.govucmerced.edu
A comprehensive understanding of the hydrogen bonding network would require single-crystal X-ray diffraction analysis. This technique would provide precise information on bond lengths, angles, and the specific donor-acceptor pairs, thereby revealing the supramolecular architecture.
Table 1: Predicted Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Interaction Type | Expected Strength |
| Amide N-H | Carbonyl O | N-H···O | Strong |
| Amide N-H | Pyridine N | N-H···N | Strong |
| Amino N-H | Carbonyl O | N-H···O | Strong |
| Amino N-H | Pyridine N | N-H···N | Strong |
| Amino N-H | Fluorine F | N-H···F | Weak |
| Pyridine C-H | Fluorine F | C-H···F | Weak |
Chiroptical Spectroscopy for Stereochemical Assignment (If Applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed to determine the stereochemistry of chiral molecules. For a molecule to be chiral, it must be non-superimposable on its mirror image.
Based on its chemical structure, this compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks any other elements of chirality such as axial, planar, or helical chirality. The molecule possesses a plane of symmetry that bisects the pyridine ring and the substituents at positions 3 and 6.
Therefore, chiroptical spectroscopy is not applicable for the stereochemical assignment of this compound, as it would not exhibit any optical activity. No data on chiroptical spectroscopy for this compound have been reported in the scientific literature, which is consistent with its achiral nature.
Theoretical and Computational Chemistry Approaches for 5 Amino 6 Fluoronicotinamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecules like 5-Amino-6-fluoronicotinamide. nih.gov DFT methods are employed to predict a wide range of molecular properties by calculating the electron density of a system. psu.edu For a molecule such as this compound, DFT can elucidate its structural, electronic, and spectroscopic characteristics with a high degree of accuracy. nih.gov
Electronic Structure Determination and Molecular Orbital Theory
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. libretexts.org It describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org These molecular orbitals are classified as either bonding, non-bonding, or anti-bonding, and their energies and compositions dictate the molecule's stability and reactivity. youtube.com
For this compound, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its electronic structure. researchgate.netnih.gov Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
The distribution of electron density within the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, while the LUMO is likely to be distributed over the pyridine ring and the carboxamide group.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
This interactive table presents hypothetical data based on typical values for similar aromatic amines.
Reaction Pathway Prediction and Transition State Characterization
DFT calculations are invaluable for mapping out potential reaction pathways and identifying the transition states involved. mdpi.com This is particularly useful for understanding the synthesis and metabolic fate of this compound. For instance, the amination of a precursor molecule to form this compound can be modeled to determine the most energetically favorable reaction mechanism. researchgate.netchemrxiv.org
The process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. mdpi.com Frequency calculations are then performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. mdpi.com
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. acs.org By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.
Table 2: Hypothetical DFT-Calculated Activation Energies for a Postulated Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| N-acetylation | TS1 | 15.2 |
| Aromatic Substitution | TS2 | 25.8 |
This interactive table displays hypothetical activation energies for plausible reaction steps.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, have become routine for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.netnih.gov
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for confirming the structure of this compound. nih.govrsc.org Calculations are typically performed by optimizing the molecular geometry and then computing the nuclear shielding constants. acs.org These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. fluorine1.ru The accuracy of these predictions can be improved by using scaling factors derived from a set of known compounds. nih.gov For fluorinated aromatic compounds, specific scaling factors have been developed to achieve high accuracy. researchgate.netnih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be predicted using DFT. esisresearch.orgyoutube.com After geometry optimization, a frequency calculation is performed, which yields the vibrational frequencies and their corresponding intensities. psu.eduyoutube.com These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. esisresearch.org The predicted spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups, such as the N-H stretches of the amino group, the C=O stretch of the amide, and the C-F stretch. esisresearch.org
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹⁹F | -135.2 | -134.8 |
| ¹³C (C-F) | 155.4 | 154.9 |
| C=O Stretch | 1685 | 1680 |
| N-H Sym. Stretch | 3350 | 3345 |
| N-H Asym. Stretch | 3450 | 3442 |
This interactive table illustrates a hypothetical comparison between predicted and experimental spectroscopic data.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of molecules like this compound in a condensed phase. nih.govnih.gov
Conformational Analysis and Flexibility Studies
The biological activity of a molecule is often closely linked to its three-dimensional structure and flexibility. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. nih.govresearchgate.net
In a typical MD simulation, the molecule is placed in a periodic box filled with solvent molecules, and the system is allowed to evolve over time. The trajectory of the atoms is then analyzed to understand the molecule's dynamic behavior. Key dihedral angles, such as those defining the orientation of the amino and carboxamide groups relative to the pyridine ring, can be monitored to characterize the conformational preferences. nih.gov The flexibility of different parts of the molecule can be assessed by calculating the root-mean-square fluctuation (RMSF) of each atom.
Solvent Effects on Molecular Structure and Dynamics
The solvent environment can have a significant impact on the structure, dynamics, and reactivity of a molecule. nih.govresearchgate.net MD simulations explicitly account for solvent effects by including a large number of solvent molecules in the simulation box. nih.gov This allows for the study of how interactions with the solvent, such as hydrogen bonding, influence the conformational equilibrium and dynamics of this compound. researchgate.net
For example, MD simulations can be used to study the hydration shell around the molecule and to calculate the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. This provides a detailed picture of the local solvent structure. The stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with the solvent can also be assessed, which is crucial for understanding the molecule's behavior in an aqueous environment.
Development of Computational Models for Structure-Reactivity Relationships
Currently, there is a notable absence of publicly available scientific literature detailing the development of specific computational models, such as Quantitative Structure-Activity Relationship (QSAR) or other predictive models, for the structure-reactivity relationships of this compound. While computational chemistry is a powerful tool for elucidating the relationship between the molecular structure of a compound and its chemical reactivity and biological activity, dedicated studies on this compound appear to be limited or not published in accessible databases.
The development of such models would typically involve the systematic modification of the this compound scaffold and the correlation of these structural changes with observed activities. This process generates data that is then used to build predictive computational models. These models are invaluable for designing new analogues with potentially enhanced or more specific activities.
Although specific models for this compound are not available, the general methodologies that would be employed for such an undertaking are well-established. These include Density Functional Theory (DFT) calculations to understand the electronic properties and reactivity of the molecule, and molecular dynamics simulations to explore its conformational landscape and interactions with biological targets. QSAR studies on related classes of compounds, such as other substituted nicotinamides or fluoroquinolones, have successfully established correlations between physicochemical properties and biological effects.
Future research in this area would be highly beneficial. A systematic computational investigation of this compound could provide valuable insights into its mechanism of action and guide the synthesis of new derivatives with improved pharmacological profiles. The generation of detailed research findings and corresponding data tables from such studies would be a significant contribution to the medicinal chemistry of this compound class.
Applications of 5 Amino 6 Fluoronicotinamide in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
5-Amino-6-fluoronicotinamide is a strategically functionalized pyridine (B92270) derivative that holds significant potential as a versatile building block in advanced organic synthesis. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a carboxamide moiety on the pyridine ring, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and participation in sophisticated reaction sequences.
Precursor in Heterocyclic Synthesis beyond Nicotinamides
The inherent reactivity of the amino and fluoro groups, coupled with the nicotinamide (B372718) scaffold, enables the construction of various fused and substituted heterocyclic systems beyond simple nicotinamide analogs. The amino group can act as a nucleophile or be transformed into a diazonium salt for subsequent reactions, while the fluorine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or influence the regioselectivity of other transformations.
The synthesis of fluorinated heterocycles is a burgeoning area in medicinal and agrochemical research due to the unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity. nih.gov this compound can serve as a key starting material for the synthesis of various fluorinated nitrogen-containing heterocycles. For instance, condensation reactions involving the amino group and a suitable dielectrophile can lead to the formation of fused pyrazines, pyridopyrimidines, or other related bicyclic systems. Furthermore, the amino group can be acylated or sulfonylated, followed by intramolecular cyclization to access a variety of five- and six-membered heterocyclic rings.
Participation in Multi-component and Tandem Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govnih.gov The functional groups present in this compound make it an ideal candidate for participation in such reactions. For example, the amino group can react with a carbonyl compound and an isocyanide in an Ugi-type reaction to generate highly functionalized peptide-like structures. dovepress.com
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent another elegant approach to molecular complexity. This compound can be designed to participate in tandem sequences. For instance, an initial reaction at the amino group could be followed by an intramolecular cyclization involving the carboxamide or the pyridine nitrogen, leading to the formation of intricate polycyclic frameworks. dovepress.com The strategic placement of the fluorine atom can also be exploited to direct the outcome of these cascade processes.
Design and Synthesis of Specialized Research Probes
The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of specialized research probes for various biological and chemical applications.
Development of Radiochemical Precursors for Imaging Modalities (e.g., PET Research)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov Radiolabeled amino acids are of particular interest as PET tracers for oncology, as they can visualize the increased amino acid metabolism in tumor cells. nih.govnih.gov
This compound, containing a fluorine atom, is a prime candidate for development as a precursor for ¹⁸F-labeled PET tracers. The non-radioactive fluorine atom can be replaced with ¹⁸F through nucleophilic substitution, providing a direct route to the desired radiolabeled compound. The resulting ¹⁸F-labeled 5-aminonicotinamide derivative could then be evaluated as a potential PET imaging agent for tumors or other pathological conditions where amino acid transport is upregulated. The synthesis of ¹⁸F-labeled amino acids for PET imaging is a well-established field, and the methodologies developed for other fluorinated amino acids could be adapted for the radiosynthesis of derivatives of this compound. nih.govnih.gov
Table 1: Potential ¹⁸F-Labeled PET Tracers Derived from this compound and Analogs
| Precursor | Potential ¹⁸F-Labeled Tracer | Potential Application |
| This compound | [¹⁸F]this compound | Tumor Imaging |
| N-Substituted this compound | [¹⁸F]N-Substituted-5-Amino-6-fluoronicotinamide | Targeted Tumor Imaging |
| 5-Amino-6-fluoronicotinic acid | [¹⁸F]5-Amino-6-fluoronicotinic acid | Tumor Metabolism Imaging |
Incorporation into Fluorescent and Luminescent Tags for Chemical Biology
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. nih.gov Amino acid-based fluorescent probes are particularly useful as they can be incorporated into peptides and proteins. nih.gov
The nicotinamide scaffold of this compound is structurally related to many fluorescent dyes. By appropriate modification of the amino group or the carboxamide, it is conceivable to develop novel fluorescent probes. For instance, reaction of the amino group with a fluorophore-containing acyl chloride or sulfonyl chloride would yield a fluorescently labeled nicotinamide derivative. Alternatively, the intrinsic fluorescence of the nicotinamide ring could be modulated by introducing specific substituents, potentially leading to new environmentally sensitive probes. The synthesis of fluorescent amino acids is an active area of research, and the methodologies employed could be applied to create fluorescent derivatives of this compound for various imaging applications. nih.govnih.gov
Methodological Advancements in Derivatization for Analytical Purposes
The quantification of amino acids and their derivatives in biological samples is crucial for many areas of biomedical research. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, often requiring derivatization of the analytes to enhance their detection. nih.govyoutube.com
Given that this compound is an amino acid derivative, established derivatization methods for amino acids can be applied for its analysis. The primary amino group can be readily derivatized with various reagents to introduce a chromophore or fluorophore, thereby improving its detectability by UV-Vis or fluorescence detectors. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. nih.govthermofisher.com
The development of automated pre-column derivatization methods has significantly improved the throughput and reproducibility of amino acid analysis. youtube.com These methods could be adapted for the routine analysis of this compound and its metabolites in complex biological matrices.
Table 2: Common Derivatization Reagents for HPLC Analysis of Amino Compounds
| Derivatizing Agent | Functional Group Targeted | Detection Method |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence, UV |
| Dansyl chloride | Primary and secondary amines, phenols | Fluorescence, UV |
| Phenyl isothiocyanate (PITC) | Primary and secondary amines | UV |
Biochemical Interaction Mechanisms and Molecular Biology in Vitro Focus
Cellular and Subcellular Interaction Mechanisms (In Vitro Models)
The inclusion of fluorine in a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, which in turn can profoundly influence its biochemical interactions. For instance, fluorinated analogs of biologically active molecules are often synthesized to probe or enhance interactions with protein targets. However, without direct experimental evidence, it is impossible to predict the specific binding partners, enzymatic modifications, or cellular effects of 5-Amino-6-fluoronicotinamide.
The absence of data prevents the creation of the requested detailed research findings and data tables. Further empirical research is required to characterize the biochemical and molecular profile of this compound. Until such studies are conducted and published, a scientifically accurate and detailed article on its biochemical interactions cannot be written.
Mechanisms of Cellular Uptake in Model Systems
The entry of this compound into cells is a critical first step for its biological activity. While direct studies on this compound are not extensively available, research on related nicotinamide (B372718) derivatives suggests that its uptake is likely a regulated process rather than simple passive diffusion.
Studies on nicotinamide uptake in human leukemic K-562 cells have revealed a saturable, specific binding and uptake process. nih.gov At physiological concentrations, the uptake of nicotinamide is characterized by a Michaelis constant (Km) of approximately 2.3 µM and a maximum velocity (Vmax) of about 1.5 pmol/10^6 cells/min, indicating a carrier-mediated transport system. nih.gov Competitive inhibition experiments have further demonstrated the specificity of this uptake mechanism. nih.gov Given the structural similarity, it is plausible that this compound may also utilize specific solute carrier transporters. The addition of a fluoro group and an amino group could, however, modulate its affinity for these transporters.
Furthermore, studies on fluorinated aromatic amino acids have shown that their cellular uptake occurs via active transport mechanisms, with the L-type amino acid transporter (LAT1) being identified as a key player. frontiersin.org This transporter is known to facilitate the uptake of large neutral amino acids and is often overexpressed in cancer cells. frontiersin.org The structural resemblance of this compound to these molecules suggests that it might also be a substrate for such transporters.
The cellular uptake of nanoparticles and other molecules can also occur through endocytic pathways, such as macropinocytosis, which is an energy-dependent process. researchgate.netnih.gov While less likely to be the primary route for a small molecule like this compound, the possibility of its involvement, particularly in certain cell types or under specific conditions, cannot be entirely ruled out. The energy-dependent nature of uptake for many compounds is often confirmed by reduced uptake at lower temperatures or in the presence of metabolic inhibitors. researchgate.net
A summary of uptake mechanisms for related compounds is presented in the table below.
| Compound/Molecule Type | Model System | Uptake Mechanism | Key Findings |
| Nicotinamide | Human leukemic K-562 cells | Saturable, specific uptake | Km = 2.3 µM; Vmax = 1.5 pmol/10^6 cells/min nih.gov |
| Fluorinated aromatic amino acids | Human breast cancer MCF-7 cells | Active transport via LAT1 | 70-fold excess of intracellular over extracellular concentration frontiersin.org |
| Polyamidoamine dendrimers | Multidrug-resistant breast cancer cells | Energy-dependent, macropinocytosis | Uptake reduced at 4°C and with metabolic inhibitors researchgate.net |
Intracellular Distribution and Compartmentalization Studies
Once inside the cell, the subcellular localization of this compound will dictate its access to potential targets and metabolic enzymes. As of now, there is no specific data available in the scientific literature detailing the intracellular distribution and compartmentalization of this compound.
General studies on other molecules indicate that subcellular localization is a highly regulated process influenced by various factors, including specific targeting sequences within proteins and the physicochemical properties of small molecules. nih.govacs.org For instance, the distribution of proteins can be modulated by other binding partners, as seen with the interaction between pyrin and PSTPIP1. nih.gov Small molecules can accumulate in specific organelles, such as the mitochondria, lysosomes, or nucleus, based on their charge, hydrophobicity, and ability to interact with organelle-specific transporters or structures. news-medical.net
Given that nicotinamide is a precursor for NAD+ synthesis, which occurs in both the cytoplasm and the nucleus, it is plausible that this compound could be found in these compartments. nih.gov Further research employing techniques such as subcellular fractionation followed by mass spectrometry or the use of fluorescently labeled analogs in live-cell imaging would be necessary to elucidate the precise intracellular fate of this compound.
Mechanisms of Interaction with Specific Biological Targets (e.g., Melanin (B1238610) Binding, MR1 Ligand Interactions, GLP-1R Targeting)
The biological effects of this compound are mediated through its interaction with specific molecular targets. While direct and comprehensive profiling for this compound is not fully available, existing research on related structures provides valuable insights into its potential interactions with melanin, the major histocompatibility complex, class I-related protein (MR1), and the glucagon-like peptide-1 receptor (GLP-1R).
The interaction with melanin is significant for drugs intended for ocular or dermatological use, as melanin can act as a drug reservoir, affecting local pharmacokinetics. wuxiapptec.com The binding of drugs to melanin is influenced by factors such as basicity, lipophilicity, and aromaticity. nih.gov Given the aromatic pyridine (B92270) ring and the basic amino group in this compound, it is conceivable that it may exhibit some degree of melanin binding. In vitro melanin binding assays are crucial for determining the extent of this interaction. nih.govrsc.orgnih.gov
Regarding MR1, this protein presents small molecule metabolites to mucosal-associated invariant T (MAIT) cells. While there is no direct evidence of this compound binding to MR1, the study of structurally similar ligands is informative.
In the context of GLP-1R, a key target in metabolic diseases, the search for small molecule agonists is an active area of research. nih.govnih.govswolverine.com High-throughput and in silico screening methods have been employed to identify non-peptide agonists that can mimic the action of the endogenous peptide ligand. frontiersin.orgresearchgate.netnih.govacs.orgnih.gov The identification of fluoropyrimidine-based GLP-1R agonists suggests that fluorinated heterocyclic scaffolds, such as that of this compound, could potentially interact with this receptor. nih.gov
Target Selectivity and Specificity Profiling in Biochemical Assays
The selectivity of a compound for its intended target over other proteins is a critical determinant of its therapeutic potential and safety profile. For this compound, a comprehensive selectivity profile across a wide range of targets is not yet publicly available. However, studies on a close structural analog, 5-amino-1MQ, a known inhibitor of nicotinamide N-methyltransferase (NNMT), provide some initial insights.
In biochemical assays, 5-amino-1MQ demonstrated a high degree of selectivity for NNMT. When tested against nicotinamide phosphoribosyltransferase (NAMPT), another key enzyme in the NAD+ salvage pathway, no significant inhibition was observed with a fluorinated analog of 5-amino-1MQ at concentrations up to 600 µM. acs.org Similarly, 5-amino-1MQ showed minimal inhibition of SIRT1, a sirtuin deacetylase, only at very high concentrations (600 µM), suggesting high selectivity for NNMT at pharmacologically relevant doses. acs.org
This suggests that this compound may also exhibit selectivity for specific enzymes within the nicotinamide metabolic pathway. The table below summarizes the selectivity profile of the analog 5-amino-1MQ.
| Target Enzyme | Compound | Assay Finding | Concentration Range |
| NAMPT | 5-amino-6-fluoro-1MQ | No inhibition | 30 - 600 µM acs.org |
| SIRT1 | 5-amino-1MQ | Minor inhibition | 600 µM acs.org |
| NNMT | 5-amino-1MQ | Concentration-dependent inhibition | EC50 = 2.3 µM acs.org |
Further biochemical assays are required to establish the full target selectivity and specificity profile of this compound against a broader panel of kinases, phosphatases, and other enzymes.
Exploration of Ligand-Induced Biochemical Cascades
The binding of a ligand to its target typically initiates a cascade of downstream biochemical events that ultimately lead to a physiological response. While the specific signaling pathways activated by this compound have not been directly elucidated, its structural relationship to nicotinamide provides a basis for hypothesizing its potential effects on cellular signaling.
Nicotinamide and its derivatives are central to cellular metabolism and are known to influence several key signaling pathways, including those regulated by SIRT1, mTOR, and AMPK. nih.govnih.gov As an inhibitor of SIRT1, nicotinamide can modulate processes such as autophagy and inflammation. nih.gov
A key potential mechanism for this compound could be through the modulation of intracellular NAD+ levels. The related compound, 5-Amino-1MQ, an NNMT inhibitor, has been shown to increase intracellular NAD+ concentrations in a dose-dependent manner. swolverine.comacs.org This elevation in NAD+ can, in turn, activate NAD+-dependent enzymes like sirtuins, which play crucial roles in longevity and DNA repair. swolverine.com Furthermore, nicotinamide itself is known to affect mitochondrial function and can protect against oxidative stress. nih.gov
Should this compound interact with the GLP-1R, it would be expected to trigger signaling cascades typical for this receptor. GLP-1R activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA) and other downstream effectors. donotage.org This pathway is central to the glucose-dependent stimulation of insulin (B600854) secretion. Small molecule agonists of GLP-1R have been shown to induce these signaling events, leading to insulin release from pancreatic beta cells. frontiersin.org
Amino acids themselves can act as signaling molecules, regulating gene transcription and metabolic pathways independently of canonical hormone signaling. wuxiapptec.com It is therefore plausible that this compound, as an amino-nicotinamide derivative, could also exert direct effects on gene expression or metabolic enzyme activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-6-fluoronicotinamide, and how can purity be validated methodologically?
- Answer : Synthesis typically involves nucleophilic fluorination at the 6-position of a nicotinamide precursor, followed by amination. Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥95% purity threshold), /-NMR for structural confirmation, and mass spectrometry for molecular weight verification. Document experimental parameters (solvent systems, reaction time, temperature) to ensure reproducibility .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Answer : Use -NMR to confirm fluorination efficiency (chemical shift ~-120 to -150 ppm). FT-IR identifies amine (-NH) and carbonyl (C=O) functional groups. UV-Vis spectroscopy quantifies electronic transitions influenced by fluorine’s electron-withdrawing effects. X-ray crystallography resolves 3D conformation, while elemental analysis validates stoichiometry .
Q. How does fluorination at the 6-position influence the compound’s reactivity compared to non-fluorinated analogs?
- Answer : Fluorine’s electronegativity alters electron density, enhancing electrophilic substitution resistance. Compare reaction kinetics (e.g., hydrolysis rates) using HPLC or TLC. Computational studies (DFT) quantify electronic effects. Design experiments with control groups (e.g., 6-H-nicotinamide) and standardized conditions (pH, temperature) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Answer : Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity (e.g., cell lines, dosage variations). Apply meta-analysis to quantify effect sizes. Validate findings via independent replication under standardized protocols (e.g., OECD guidelines). Use sensitivity analysis to identify confounding variables (e.g., solvent choice, impurity profiles) .
Q. What experimental strategies optimize reaction yields in large-scale synthesis without compromising purity?
- Answer : Implement Design of Experiments (DoE) to evaluate factors (e.g., catalyst loading, solvent polarity). Use in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Scale-up via flow chemistry improves heat/mass transfer. Validate batch consistency using QC metrics (e.g., HPLC area%, residual solvent analysis) .
Q. What computational models best predict this compound’s interactions with biological targets?
- Answer : Molecular docking (AutoDock Vina) screens binding affinities to enzymes like NAD-dependent deacetylases. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over nanoseconds. QSAR models correlate electronic descriptors (HOMO-LUMO gaps) with inhibitory activity. Validate predictions with in vitro assays (IC measurements) .
Q. How can multi-omics data (transcriptomic, proteomic) be integrated to study the compound’s mechanism of action?
- Answer : Use bioinformatics pipelines (e.g., GeneMANIA, STRING) to map differentially expressed genes/proteins onto pathways (e.g., NAD metabolism). CRISPR-Cas9 knockout models validate target involvement. Metabolomics (LC-MS) identifies downstream metabolites. Data integration tools (Cytoscape) visualize network interactions .
Q. What are the methodological challenges in detecting and quantifying degradation products of this compound under varying storage conditions?
- Answer : Degradation studies (ICH Q1A guidelines) require forced conditions (40°C/75% RH). Use LC-HRMS with fragmentation patterns to identify unknowns. Quantify degradants via calibration curves (LOQ <0.1%). Stability-indicating methods must resolve peaks from impurities (HPLC method validation per ICH Q2(R1)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
